molecular formula C6H13NO2 B12288878 cis-4-Methoxypiperidin-3-ol

cis-4-Methoxypiperidin-3-ol

Cat. No.: B12288878
M. Wt: 131.17 g/mol
InChI Key: AJLZLMULMPUCFT-UHFFFAOYSA-N
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Description

cis-4-Methoxypiperidin-3-ol: is a chemical compound with the molecular formula C6H13NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a methoxy group (-OCH3) at the fourth position and a hydroxyl group (-OH) at the third position on the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Methoxypiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with an appropriate aldehyde or ketone, followed by cyclization and reduction steps to form the piperidine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and reduction processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: cis-4-Methoxypiperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy group can result in various substituted piperidine derivatives .

Scientific Research Applications

cis-4-Methoxypiperidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-4-Methoxypiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Methoxypiperidine: Similar structure but lacks the hydroxyl group at the third position.

    3-Hydroxypiperidine: Similar structure but lacks the methoxy group at the fourth position.

    Piperidine: The parent compound without any substituents.

Uniqueness: cis-4-Methoxypiperidin-3-ol is unique due to the presence of both the methoxy and hydroxyl groups on the piperidine ring.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-methoxypiperidin-3-ol

InChI

InChI=1S/C6H13NO2/c1-9-6-2-3-7-4-5(6)8/h5-8H,2-4H2,1H3

InChI Key

AJLZLMULMPUCFT-UHFFFAOYSA-N

Canonical SMILES

COC1CCNCC1O

Origin of Product

United States

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